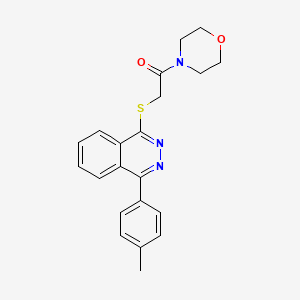

1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)ethanone

Description

Properties

IUPAC Name |

2-[4-(4-methylphenyl)phthalazin-1-yl]sulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-15-6-8-16(9-7-15)20-17-4-2-3-5-18(17)21(23-22-20)27-14-19(25)24-10-12-26-13-11-24/h2-9H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUDNTPWICOPGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-(p-tolyl)phthalazin-1-yl chloride with morpholine in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethanethiol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can occur at the morpholine or phthalazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted morpholine or phthalazine derivatives.

Scientific Research Applications

1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholino-Thioketone Derivatives

Compounds sharing the morpholino-thioketone backbone but differing in aromatic substituents demonstrate variable synthetic yields and bioactivities:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, I) reduce yields compared to electron-donating groups (e.g., CH₃) due to steric and electronic effects during nucleophilic substitution .

- The p-tolyl variant (CAS 220102-36-3) shows superior synthetic efficiency, suggesting the methyl group stabilizes intermediates .

Phthalazine-Based Analogues

Phthalazine derivatives with modified side chains exhibit distinct biological profiles:

Structural Insights :

- The thioether linkage in the target compound may enhance redox activity compared to oxygen-based ethers .

Antimalarial Thioketones

Indole-thioketones with morpholino-like moieties highlight the role of sulfur in parasitic targeting:

Comparison with Target Compound :

- While the target compound lacks an indole ring, its phthalazine-thioether system may mimic the π-stacking interactions critical for antimalarial activity .

Biological Activity

1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)ethanone, with the molecular formula and a molecular weight of 379.48 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features, including a morpholine ring, a phthalazine moiety, and a thioether linkage. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or modulator by binding to active sites or allosteric sites on proteins. This interaction can alter enzyme activity and influence various biochemical pathways.

Anticancer Properties

Research indicates that phthalazine derivatives, including this compound, exhibit promising anticancer properties. A study highlighted the development of substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones as potent PARP-1 inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms. The compound demonstrated an 8-fold improvement in enzymatic activity compared to the standard AZD-2281, suggesting significant potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms and efficacy need further exploration.

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Potent PARP-1 inhibitor; improved enzymatic activity | |

| Antimicrobial | Inhibitory effects on bacterial growth |

Case Study: PARP Inhibition

In a detailed study on phthalazine derivatives, researchers synthesized various compounds and evaluated their inhibitory effects on PARP-1. Among these, this compound emerged as a lead candidate due to its structural advantages and enhanced potency against cancer cell lines .

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 4-(p-tolyl)phthalazin-1-yl chloride with morpholine in the presence of a base, followed by reaction with ethanethiol to yield the final product. This synthetic versatility makes it a valuable building block for further chemical modifications.

Q & A

Q. What are the key steps and reaction conditions for synthesizing 1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)ethanone?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the phthalazine core via cyclization of substituted benzene derivatives with hydrazine.

- Step 2 : Introduction of the p-tolyl group via Suzuki coupling or nucleophilic aromatic substitution.

- Step 3 : Thioether linkage formation between the phthalazine and morpholino-ethanone moieties using reagents like Lawesson’s reagent or thiourea derivatives.

Q. Critical Conditions :

- Temperature : 80–120°C for cyclization and coupling steps.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.

- Purification : HPLC or column chromatography for isolating the final product .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton and carbon environments (e.g., morpholino protons at δ 3.5–3.7 ppm, aromatic protons at δ 7.0–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~423).

- X-ray Crystallography : Resolves spatial arrangement of the phthalazine and morpholino groups (if crystalline).

- FT-IR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What are the primary physical and chemical properties of this compound?

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Screens against kinase or receptor binding pockets (e.g., ATP-binding sites in kinases). Tools like AutoDock Vina assess binding affinity (ΔG values).

- MD Simulations : Evaluates stability of ligand-target complexes over time (e.g., RMSD < 2 Å indicates stable binding).

- Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds with morpholino oxygen).

Case Study : Docking studies on similar thioether-phthalazine derivatives showed inhibition of PI3K/AKT pathways .

Q. What experimental strategies resolve contradictions in biological activity data?

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., cell viability vs. enzymatic inhibition).

- Off-Target Screening : Use kinome-wide profiling to identify non-specific interactions.

- Metabolite Analysis : LC-MS/MS detects active metabolites that may contribute to observed effects.

Example : Discrepancies in cytotoxicity data may arise from differential metabolic activation in cell lines .

Q. How is the compound’s stability optimized under physiological conditions?

- pH Stability Testing : Incubate in buffers (pH 4–9) and monitor degradation via HPLC.

- Serum Stability Assays : Assess half-life in fetal bovine serum (FBS) to predict in vivo performance.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.

Data : Analogous morpholino-thioethers showed improved stability when formulated as PEGylated nanoparticles .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

- Yield Optimization : Replace hazardous reagents (e.g., Lawesson’s reagent) with safer alternatives (e.g., elemental sulfur).

- Purification : Transition from HPLC to flash chromatography or recrystallization.

- Regioselectivity : Control side reactions during phthalazine functionalization using directing groups (e.g., nitro or methoxy) .

Q. How does structural modification enhance target selectivity?

- SAR Studies : Modify substituents on the phthalazine (e.g., electron-withdrawing groups for enhanced kinase affinity).

- Isosteric Replacement : Replace sulfur in the thioether with selenium or oxygen to alter electronic properties.

- Hybrid Design : Conjugate with known pharmacophores (e.g., triazoles for antifungal activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.